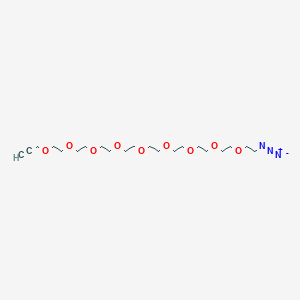

Propargyl-PEG9-azide

Description

Significance of Poly(ethylene glycol) Linkers in Advanced Chemical Systems

The central component of Propargyl-PEG9-azide is its nine-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units and are widely used in bioconjugation, drug delivery, and materials science. chempep.com The use of PEG in biological applications began in the 1970s to extend the circulation time of proteins. chempep.com

The PEG chain imparts several crucial properties to the molecule:

Water Solubility : The ethylene oxide units form hydrogen bonds with water, making PEG-containing molecules highly soluble in aqueous environments. chempep.comfcad.com

Biocompatibility : PEG is known for its minimal toxicity and is approved for various biomedical applications. chempep.comtechnologynetworks.com

Low Immunogenicity : It generally does not provoke a significant immune response. chempep.combroadpharm.com

Flexibility : The bonds within the PEG chain can rotate freely, providing conformational flexibility. chempep.com

The this compound molecule utilizes a monodisperse PEG linker, which means it has a precisely defined length and molecular weight, unlike polydisperse PEG mixtures. broadpharm.combiochempeg.com This precision is critical for applications where exact spacing and molecular properties are necessary, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combroadpharm.com The hydrophilic PEG spacer enhances the solubility of the entire conjugate in aqueous media, which is often a challenge when working with hydrophobic molecules. cd-bioparticles.netcreative-biolabs.com

Research Imperatives for this compound in Academic Inquiry

The unique bifunctional nature of this compound, combined with the beneficial properties of its PEG linker, drives its use in several key research areas. Its primary function is to act as a bridge, or linker, to connect two different molecular entities with high precision and stability.

Key research applications include:

Antibody-Drug Conjugates (ADCs) : In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. biochempeg.com PEG linkers are increasingly used in ADC design to improve solubility and stability. fcad.combroadpharm.com this compound can be used to attach the drug to the antibody via a stable triazole linkage.

PROTACs : PROTACs are molecules that contain two ligands connected by a linker; one ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com this compound serves as a PEG-based PROTAC linker, facilitating the synthesis of these targeted protein degraders. medchemexpress.commedchemexpress.commedchemexpress.com

Bioconjugation and Labeling : Researchers use the compound for the covalent attachment of various biomolecules, including peptides and antibodies. axispharm.com For example, it can be used to attach fluorescent dyes or biotin (B1667282) to proteins for detection and analysis.

Nanotechnology and Materials Science : The compound is applied in nanotechnology and new materials research. biochempeg.com It can be used to functionalize the surface of nanoparticles or to create novel polymer architectures. axispharm.combiochempeg.com

The demand for precise, biocompatible linkers in these advanced therapeutic and diagnostic modalities underscores the research imperative for molecules like this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H39N3O9 |

| Molecular Weight | 477.56 g/mol medkoo.com |

| Exact Mass | 477.2686 u smolecule.com |

| Appearance | Solid powder medkoo.com |

| Purity | >98% medkoo.com |

| Solubility | Soluble in DMSO medkoo.com |

Properties

Molecular Formula |

C21H39N3O9 |

|---|---|

Molecular Weight |

477.56 |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C21H39N3O9/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-23-24-22/h1H,3-21H2 |

InChI Key |

OLJPSHAQVKHMMH-UHFFFAOYSA-N |

SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Propargyl-PEG9-azide |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Propargyl Peg9 Azide

General Synthesis Routes for Propargyl-PEG-azide Scaffolds

The synthesis of Propargyl-PEG-azide scaffolds, which are heterobifunctional linkers, is primarily centered around the strategic introduction of two key functional groups: a propargyl group and an azide (B81097) group, at the termini of a polyethylene (B3416737) glycol (PEG) chain. cd-bioparticles.netmedkoo.com These groups are crucial for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The propargyl group, with its terminal alkyne, and the azide group can react with each other in the presence of a copper(I) catalyst to form a stable triazole linkage. cd-bioparticles.net

A common starting material for these syntheses is a PEG diol, which has hydroxyl (-OH) groups at both ends. The general approach involves a desymmetrization strategy, where one hydroxyl group is converted to a propargyl ether and the other to an azide. This ensures the formation of the desired heterobifunctional product.

The synthesis often begins with the monopropargylation of the PEG diol. This can be achieved by reacting the PEG diol with propargyl bromide in the presence of a base like sodium hydride (NaH). nih.gov This reaction needs to be carefully controlled to favor the formation of the mono-substituted product over the di-substituted one.

Following the introduction of the propargyl group, the remaining hydroxyl group is then converted to an azide. A typical method involves a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. mdpi.com Subsequently, the tosylated or mesylated PEG is reacted with sodium azide (NaN₃) to displace the leaving group and introduce the azide functionality via a nucleophilic substitution reaction. mdpi.com

The hydrophilic nature of the PEG spacer in these scaffolds enhances their solubility in aqueous media, which is advantageous for biological applications. cd-bioparticles.netcreative-biolabs.com

Heterobifunctional PEG Synthesis Utilizing Propargyl and Azide Moieties

The synthesis of heterobifunctional PEGs with terminal propargyl and azide groups is a cornerstone for creating advanced bioconjugates and materials. These molecules serve as linkers, enabling the connection of two different molecular entities through orthogonal "click" reactions.

Generation of Propargyl-Terminated Poly(ethylene glycol) Precursors

The creation of propargyl-terminated PEG precursors is a critical first step in the synthesis of heterobifunctional scaffolds. A prevalent method involves the reaction of a PEG derivative, often one with a terminal hydroxyl group, with propargyl bromide. preprints.org This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium hydroxide, which deprotonates the hydroxyl group, making it a more potent nucleophile for attacking the propargyl bromide. preprints.org

For instance, starting with a heterobifunctional PEG possessing a hydroxyl group and a protected carboxyl group, the carboxyl group can be deprotected and then reacted with propargyl bromide to introduce the alkyne functionality. mdpi.com Another approach starts with a commercially available α-hydroxyl-ω-carboxyl PEG. The carboxyl group is first converted to its potassium salt and then reacted with propargyl bromide to yield the α-hydroxyl-ω-propargyl PEG. mdpi.comresearchgate.net

An alternative strategy for incorporating propargyl groups involves the anionic copolymerization of ethylene (B1197577) oxide with a monomer like glycidyl (B131873) propargyl ether (GPgE). preprints.org This method has the advantage of directly incorporating the alkyne functionality into the polymer backbone without the need for protecting groups. preprints.org

The successful synthesis of these propargyl-terminated precursors is confirmed by analytical techniques such as ¹H NMR spectroscopy, which shows characteristic signals for the propargyl protons. nih.govmdpi.com

Introduction of Azide Functionality in PEG Architectures

The introduction of an azide group onto a PEG chain is a key step in creating "clickable" polymers for bioconjugation. A widely used and efficient method is the nucleophilic substitution of a suitable leaving group with an azide salt, typically sodium azide (NaN₃). mdpi.com

Commonly, the terminal hydroxyl group of a PEG chain is first activated by converting it into a better leaving group. This is often achieved by sulfonylation, reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. preprints.org The resulting tosylated or mesylated PEG is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF), leading to the displacement of the tosylate or mesylate group and the formation of the azide-terminated PEG. mdpi.comresearchgate.net This method is known for its high efficiency, often achieving quantitative or near-quantitative conversion to the azide-terminated product. mdpi.comresearchgate.net

Another route to azide-functionalized PEGs involves the use of a functional initiator in polymerization. For example, an azide-functionalized initiator can be used in atom transfer radical polymerization (ATRP) to produce polymers with a terminal azide group. nih.gov

The successful introduction of the azide group is verified by spectroscopic methods. For example, in ¹³C-NMR, the carbon adjacent to the azide group shows a characteristic chemical shift, and in FTIR spectroscopy, the azide group exhibits a distinct antisymmetric stretching vibration band around 2100 cm⁻¹. researchgate.net

Advanced Synthetic Techniques for Propargyl-PEG9-azide and Analogues

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound and similar heterobifunctional PEGs. These techniques focus on modularity, green chemistry principles, and the use of alternative energy sources to enhance reaction rates and yields.

Modular synthesis, often employing click chemistry, provides a versatile and efficient route to heterobifunctional PEGs. nih.govrsc.org This strategy involves the sequential construction of the molecule from distinct building blocks, allowing for precise control over the final structure.

A common approach begins with a commercially available, symmetrical PEG diol. One terminal hydroxyl group is selectively modified to introduce either the propargyl or the azide functionality. mdpi.com For instance, monotosylation of the PEG diol, followed by reaction with sodium azide, introduces the azide group. mdpi.com The remaining hydroxyl group can then be converted to the other desired functionality. This desymmetrization strategy is key to creating heterobifunctional linkers. nih.gov

An alternative modular approach involves the ring-opening polymerization of ethylene oxide using an initiator that already contains one of the functional groups, such as allyl alcohol. acs.org The terminal hydroxyl group of the resulting PEG chain can then be modified in a two-step process to introduce the second functional group, the azide. acs.org

The power of modular synthesis is further demonstrated in the creation of larger, discrete PEG linkers. For example, alkyne-terminated and azide-functionalized oligo(ethylene glycol) (OEG) units can be "clicked" together using a copper(I)-catalyzed 1,3-dipolar cycloaddition to form longer PEG chains with defined lengths, such as PEG16 and PEG24. nih.gov This method offers excellent yields, often exceeding 95%. nih.govmdpi.com

| Starting Material | Key Reaction Step | Functional Group Introduced | Yield | Reference |

| Symmetrical PEG | Monotosylation | Tosyl group | >95% | mdpi.com |

| Monotosyl PEG | Reaction with Sodium Azide | Azide group | >95% | mdpi.com |

| Alkyne-terminated OEG + Azide-functionalized OEG | Copper(I)-catalyzed cycloaddition | Triazole linkage (forms longer PEG) | 96-98% | nih.gov |

| Methoxy-terminated PEG-OH | Treatment with N,N′-disuccinimidyl carbonate followed by 3-azidopropan-1-amine | Azide group | 93% | nih.gov |

This table illustrates various modular synthesis steps for creating functionalized PEG linkers.

Green chemistry principles are increasingly being integrated into the synthesis of PEG derivatives to minimize environmental impact. A key focus is the use of environmentally benign solvents. Polyethylene glycol itself, particularly PEG 400, has been shown to be an effective and recyclable reaction medium for various organic reactions, including the synthesis of organic azides from halides. tandfonline.com This approach offers operational simplicity, broad substrate scope, and excellent functional group tolerance. tandfonline.com

Solvent-free, or "neat," reaction conditions represent another green synthetic strategy. rsc.org For example, the synthesis of propargylamines has been successfully achieved under solvent-free conditions using various catalysts, including a copper(II)–bipyridine complex immobilized on a polystyrene–poly(ethylene glycol) resin. rsc.org This method not only reduces waste but can also lead to high product yields.

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of propargylamines has been reported in water at ambient temperature using copper iodide as a catalyst, providing an efficient alternative to traditional heated reactions. researchgate.net

| Green Chemistry Principle | Application in PEG/Propargyl/Azide Synthesis | Advantages | Reference |

| Use of benign solvents | PEG 400 as a reaction medium for azide synthesis. | Recyclable, operational simplicity, broad substrate scope. | tandfonline.com |

| Solvent-free reactions | Synthesis of propargylamines catalyzed by a resin-supported copper complex. | Reduced waste, high yields. | rsc.org |

| Use of water as a solvent | Ultrasound-assisted synthesis of propargylamines using copper iodide in water. | Environmentally friendly, efficient at ambient temperature. | researchgate.net |

This table summarizes the application of green chemistry principles in the synthesis of related compounds.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov This technique utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can dramatically accelerate reaction rates.

In the synthesis of azide compounds, ultrasound has been shown to reduce reaction times from days to hours and improve yields by 10-15% compared to silent reactions. nih.gov For instance, the nucleophilic substitution of a bromide with sodium azide to form an organic azide was significantly accelerated under ultrasonic irradiation. nih.govnih.gov

Similarly, the synthesis of propargylamines and other propargyl derivatives benefits from ultrasound assistance. researchgate.netmdpi.commdpi.com Ultrasound can be used to efficiently generate propargylamines through the addition of metal acetylides to in situ generated imines. researchgate.net This method is often performed in water at room temperature, highlighting its green credentials. researchgate.net The ultrasound-assisted Ugi-azide reaction has also been employed to synthesize 1,5-disubstituted-1H-tetrazoles incorporating a propargyl moiety in good yields. mdpi.com

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |

| Nucleophilic substitution (Bromide to Azide) | 24-48 hours | 2 hours | 10-15% | nih.gov |

| Ugi-Azide reaction for propargyl-tetrazoles | Not specified | Not specified (yields 30-85%) | - | mdpi.com |

| Synthesis of 1,2,3-triazoles (CuAAC) | Not specified | Reduced reaction time | Increased yields | unit.no |

| Propargylation of isatins | Not specified | Investigated alongside microwave-assisted methods | - | chemicalpapers.com |

This table compares conventional and ultrasound-assisted synthesis for reactions relevant to the formation of azide and propargyl functionalities.

Reactivity and Mechanistic Aspects of Propargyl Peg9 Azide in Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG9-azide

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. beilstein-journals.orgru.nl this compound, possessing both required functionalities, can react with other molecules containing either an azide or an alkyne via CuAAC. cd-bioparticles.netmedchemexpress.com This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. beilstein-journals.orgru.nl

Reaction Kinetics and Optimization Parameters

The rate of the CuAAC reaction is significantly influenced by several factors. The concentration of the copper(I) catalyst is a primary determinant of the reaction rate. nih.gov However, the use of copper in biological systems is a concern due to its potential cytotoxicity. mdpi.com Therefore, reaction optimization often focuses on minimizing the copper concentration while maintaining a high reaction rate and yield.

Key optimization parameters for CuAAC reactions, including those involving this compound, include:

Copper(I) Source: Copper(I) salts like copper(I) iodide or copper(I) bromide can be used directly. More commonly, copper(II) salts such as copper(II) sulfate (B86663) are used in conjunction with a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ. nih.govjenabioscience.com This approach avoids the need to handle potentially unstable Cu(I) salts.

Ligands: The addition of ligands that chelate the copper(I) ion is crucial for stabilizing the catalyst, preventing its disproportionation and oxidation, and accelerating the reaction. nih.govmdpi.com

Solvent: While CuAAC can proceed in a variety of organic and aqueous solvents, the choice of solvent can impact reaction kinetics. beilstein-journals.org The PEG linker in this compound enhances its solubility in aqueous and polar organic solvents.

Temperature: CuAAC reactions are typically performed at room temperature, highlighting their mild nature. beilstein-journals.org

pH: The reaction is generally tolerant of a wide pH range, from approximately 4 to 12, making it suitable for biological applications. beilstein-journals.org

A study on the site-specific PEGylation of interferon β-1b using CuAAC optimized reaction conditions by varying the concentrations of propargyl-activated PEGs, the ligand tris(benzyltriazolylmethyl)amine (TBTA), copper sulfate, and the reducing agent dithiothreitol (B142953) (DTT) in the presence of sodium dodecyl sulfate (SDS). nih.gov This highlights the importance of systematically adjusting parameters to achieve high conversion to the desired product. nih.gov

Table 1: Key Optimization Parameters for CuAAC Reactions

| Parameter | Description | Common Choices/Considerations |

|---|---|---|

| Copper(I) Source | Provides the catalytic copper(I) ion. | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). nih.govjenabioscience.com |

| Ligand | Stabilizes the copper(I) catalyst and accelerates the reaction. | Tris(triazolylmethyl)amines (e.g., TBTA), bathophenanthroline (B157979) sulfonates. nih.govjenabioscience.com |

| Solvent | The medium for the reaction. | Aqueous buffers, DMSO, THF, water/t-butanol mixtures. beilstein-journals.org |

| Temperature | Reaction temperature. | Typically room temperature. beilstein-journals.org |

| pH | The acidity or basicity of the reaction medium. | Generally tolerant of pH 4-12. beilstein-journals.org |

Role of Catalytic Systems and Ligand Effects

The catalytic system in CuAAC is central to its efficiency. The active catalyst is a copper(I) species. Ligands play a multifaceted role in the CuAAC reaction. They not only stabilize the Cu(I) oxidation state against oxidation but also prevent the formation of inactive copper aggregates. nih.gov Furthermore, ligands can significantly accelerate the reaction rate. nih.gov

Tris(triazolylmethyl)amine (TBTA) and its derivatives are among the most effective and widely used ligands for CuAAC. nih.gov These tripodal ligands form stable complexes with copper(I) and have been shown to accelerate the reaction by orders of magnitude. nih.govrsc.org The structure of the ligand, including the nature of the donor groups and the chelate arm length, can have a significant impact on the catalytic activity and the stability of the copper complex. rsc.org For instance, studies have shown that ligands with shorter chelate arm lengths can lead to higher reactivity but may also result in increased oxidation of the catalyst. rsc.org

The choice of ligand can also influence the reaction's tolerance to other components in the reaction mixture. Some ligands can be inhibitory at high concentrations relative to copper, while others are effective even in excess. nih.gov The electronic nature of the substituents on both the azide and the alkyne can also affect the reaction, although CuAAC is generally considered to be largely insensitive to these factors. scielo.org.mx

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Involving Azide-PEG9-Propargyl or this compound Intermediates

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these alkynes allows them to react with azides without the need for a metal catalyst. wikipedia.orgprecisepeg.com While this compound itself contains a terminal, unstrained alkyne, its azide functionality can readily participate in SPAAC reactions with molecules functionalized with a strained alkyne. medchemexpress.com

Mechanistic Considerations for Bio-orthogonal Reactivity

The bio-orthogonal nature of SPAAC is a key advantage for in vivo applications, as it circumvents the cytotoxicity associated with copper catalysts. nih.gov The reaction between an azide and a strained alkyne is highly selective and proceeds rapidly at physiological temperatures and pH. wikipedia.org

The mechanism of SPAAC is a [3+2] dipolar cycloaddition, similar to the Huisgen cycloaddition, but the rate is dramatically accelerated by the ring strain of the cyclooctyne. The azide group is an ideal bio-orthogonal functional group because it is small, metabolically stable, and absent in most biological systems, thus preventing side reactions. wikipedia.org The PEG9 linker in this compound provides spatial separation between the reactive azide group and a molecule of interest, which can be beneficial in complex biological environments.

Other Bio-orthogonal Reactions Involving Azide or Propargyl Functionalities

The azide and propargyl groups of this compound can participate in other bio-orthogonal reactions beyond CuAAC and SPAAC.

Staudinger Ligation: The azide group can undergo a Staudinger ligation with a phosphine-containing molecule. This reaction forms a stable amide bond and is highly selective, having been used for the chemical synthesis of proteins. nih.govnih.govorganic-chemistry.org The classic Staudinger reaction involves the reduction of an azide by a phosphine (B1218219) to form an aza-ylide, which is then hydrolyzed to an amine and a phosphine oxide. wikipedia.org In the Staudinger ligation, the phosphine reagent is engineered with an adjacent electrophilic trap (e.g., an ester) that intercepts the aza-ylide intermediate intramolecularly to form the amide bond, outcompeting hydrolysis. nih.gov

Thiol-yne Chemistry: The propargyl group (a terminal alkyne) can react with thiols in a thiol-yne reaction. This reaction, often initiated by UV light or a radical initiator, can proceed in a stepwise manner. The first addition of a thiol across the alkyne yields a vinyl sulfide, which can then react with a second thiol to form a dithioether. rsc.orgresearchgate.net This provides a method for creating branched structures or for dual functionalization at the alkyne site.

Orthogonal Reactivity Strategies in Multi-component Systems

The presence of two distinct reactive handles on this compound—the propargyl group and the azide group—allows for orthogonal ligation strategies. This means that each group can be reacted selectively and sequentially with its corresponding partner without interference from the other. For example, the azide group can be reacted with a strained alkyne via SPAAC, and the propargyl group can subsequently be reacted with an azide-containing molecule via CuAAC.

This orthogonal reactivity is highly valuable for the construction of complex molecular architectures and for multi-target labeling in biological systems. For instance, one could use this compound to link two different biomolecules, one functionalized with a strained alkyne and the other with an azide. This strategy allows for precise control over the assembly of multicomponent systems. A study demonstrated a single-pot, three-component labeling strategy using probes with azide, norbornene, or alkyne tags, showcasing the power of orthogonal bio-orthogonal reactions. whiterose.ac.uk

Methodological Advancements and Characterization in Propargyl Peg9 Azide Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation of Functionalized PEGs

A combination of multiple analytical methods is often necessary for the comprehensive characterization of functionalized polyethylene (B3416737) glycols (PEGs), as no single technique can fully elucidate all their attributes. pharmtech.com High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are among the most important techniques for this purpose. pharmtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the structure of functionalized PEGs. For instance, in the synthesis of a TPPA-PEG9-Boc compound, 1H NMR was used to confirm the presence of specific proton signals corresponding to different parts of the molecule, such as the Boc protecting group and the PEG chain. Similarly, 13C NMR can provide detailed information about the carbon skeleton. However, a common pitfall in the NMR analysis of PEGs is overlooking the 13C-1H coupling, which can lead to incorrect peak assignments and quantification of functionalization. nih.gov A study on the synthesis of functionalized PEG azides highlighted a method to overcome the issue of PEG manifold signals obscuring the signals of azide-bearing methylene (B1212753) protons. nih.gov By converting the PEG azides into 1,2,3-triazole adducts via a click reaction, the resulting signals become distinct and allow for straightforward NMR-based quantitative end-group analysis. nih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC/MS), is invaluable for determining the molecular weight and purity of PEG derivatives. acs.org Electrospray ionization (ESI) is a common technique, though it can be challenging for high molecular weight PEGs due to multiple charging. pharmtech.comnih.gov To address this, methods like post-column addition of amines (e.g., diethylmethylamine or triethylamine) have been developed to reduce the charge state of the PEG molecules, simplifying the mass spectra and allowing for accurate mass determination of even large PEGylated compounds. acs.org Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another powerful technique used to confirm the molecular weight of functionalized PEGs, especially for lower molecular weight polymers. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and analyzing PEG and its conjugates. It can provide information on molecular weight distribution, purity, and the degree of PEGylation. Different HPLC modes, such as reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), are employed depending on the specific analytical need. acs.orglcms.cz For example, RP-HPLC can be used to separate PEGylated compounds before they are introduced into a mass spectrometer for analysis. acs.org

The following table summarizes the key spectroscopic and chromatographic techniques used for the structural elucidation of functionalized PEGs.

| Technique | Application in Functionalized PEG Characterization | Key Findings/Advantages |

| 1H & 13C NMR | Structural confirmation, end-group analysis, quantification of functionalization. nih.govnih.gov | Provides detailed structural information. Conversion to triazole adducts can simplify quantification of azide (B81097) end-groups. nih.gov Correctly accounting for 13C-1H coupling is crucial for accurate analysis. nih.gov |

| LC/MS | Molecular weight determination, purity assessment, identification of modifications. pharmtech.comacs.org | Post-column addition of amines reduces charge states for accurate mass determination of large PEGs. acs.org Can elucidate modifications like oxidation. acs.org |

| MALDI-TOF MS | Confirmation of molecular weight, especially for lower molecular weight polymers. mdpi.com | Provides monoisotopic mass values consistent with expected end-groups. mdpi.com |

| HPLC | Separation and analysis of PEG and conjugates, determination of molecular weight distribution and purity. lcms.cz | Can be coupled with other detectors (e.g., MS, MALS) for comprehensive characterization. acs.orgamericanlaboratory.com |

Quantitative Analysis of PEG Functionalization (e.g., End-group Quantification by NMR)

Quantitative analysis of PEG functionalization is essential to ensure the efficacy of subsequent conjugation reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, particularly for quantifying the degree of end-group modification. nih.govulb.ac.be

A significant challenge in the ¹H NMR analysis of functionalized PEGs is that the signals from the protons adjacent to the functional group are often masked by the large signals from the repeating ethylene (B1197577) glycol units of the PEG backbone. nih.gov This is especially true for higher molecular weight PEGs. nih.gov To circumvent this issue, a clever strategy involves a "click" reaction to introduce a new chemical entity with a distinct NMR signal. For azido-functionalized PEGs, a convenient and mild click reaction with an alkyne-containing molecule can form a 1,2,3-triazole adduct. nih.gov The protons of this newly formed triazole ring have a unique chemical shift that is well-separated from the PEG manifold, allowing for straightforward and accurate integration and quantification. nih.gov This method has been successfully applied to a variety of bifunctional azido (B1232118) PEGs with molecular weights ranging from 2 to 18 kDa. nih.gov

Another approach for quantification involves the careful analysis of ¹H NMR spectra, taking into account the ¹³C-¹H satellite peaks. nih.gov While often overlooked, the integration of these satellite peaks, which arise from the protons coupled to the ¹³C isotopes in the PEG backbone, can be compared to the integration of the end-group signals to determine the molecular weight and the extent of functionalization. nih.gov This method provides a more accurate determination than relying on the main, uncoupled PEG signal. nih.gov

For PEGs grafted onto nanoparticles, quantitative ¹H NMR (qNMR) can be used to determine the grafting density. ulb.ac.bersc.org However, the signals from the grafted ligands can be significantly broadened due to the slow diffusion of the nanoparticles, making direct quantification difficult. ulb.ac.be A method to overcome this involves releasing the grafted PEG chains from the nanoparticle surface, for example, by iodine etching for gold nanoparticles, and then quantifying the released ligands in the supernatant using qNMR. ulb.ac.be

The following table presents data on the quantification of PEG functionalization using NMR.

| PEG Derivative | Analytical Method | Key Measurement | Result | Reference |

| Azido-functionalized PEGs (2-18 kDa) | ¹H NMR after conversion to triazole adducts | End-group quantification | Straightforward and accurate quantification due to distinct triazole proton signals. | nih.gov |

| mPEG | ¹H NMR | Molecular weight determination | Comparison of end-group signals to ¹³C-¹H satellite peaks of the monomer provides accurate MW. | nih.gov |

| Thiolated-PEG on Gold Nanoparticles | ¹H NMR of supernatant after iodine etching | Grafting density | Quantitative determination of grafted ligands after release from the nanoparticle surface. | ulb.ac.be |

| mPEG₅ₖ on Mesoporous Silica Nanoparticles | qNMR | Grafting density | Comparison with TGA results shows good agreement in quantifying surface functionalization. | rsc.org |

Characterization of Conjugates and Polymeric Systems (e.g., Dynamic Light Scattering, Gel Permeation Chromatography)

Once Propargyl-PEG9-azide is conjugated to other molecules or incorporated into polymeric systems, a different set of characterization techniques is required to analyze the resulting larger entities. Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) are two of the most important methods in this context. chromatographyonline.comnih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size and size distribution of nanoparticles and macromolecules in suspension. nih.govscirp.org DLS works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. insidetx.com This information is then used to calculate the particle size. DLS is crucial for characterizing PEGylated nanoparticles, liposomes, and other drug delivery systems to ensure they are within the desired size range for their intended application. scirp.orgunina.itnih.gov For example, DLS has been used to assess the size of PEG-PLGA nanoparticles, showing a nanometric size of around 100 nm. nih.gov It's important to note that DLS measures the hydrodynamic diameter, which includes the solvent layer around the particle, so sizes may appear larger than those measured by techniques like transmission electron microscopy (TEM) on dried samples. nih.gov DLS is also valuable for assessing the stability of nanoparticle formulations over time. nih.govnih.gov

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size in solution. lcms.czchromatographyonline.com It is a primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers and their conjugates. mdpi.comchromatographyonline.comrsc.org In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and elute later. lcms.cz GPC is widely used to characterize PEG derivatives and their conjugates. chromatographyonline.comresearchgate.net For instance, GPC was used to determine the molecular weight and polydispersity of PEG-PLGA block copolymers and to confirm the successful synthesis of 4-arm-PEG-TPGS derivatives. nih.govresearchgate.net GPC can be coupled with other detectors, such as multi-angle light scattering (MALS) and refractive index (RI) detectors, to obtain absolute molecular weights without the need for column calibration with standards. americanlaboratory.com This SEC-MALS/RI combination is a powerful tool for the detailed characterization of PEGylated proteins, allowing for the determination of the stoichiometry of the conjugate. americanlaboratory.comcancer.gov

The table below provides typical data obtained from DLS and GPC analysis of PEG-containing systems.

| System | Technique | Parameter Measured | Typical Value/Observation | Reference |

| PCL-PEG-PCL polymersomes | DLS | Z-average size | ~113 nm | tandfonline.com |

| PEG-PLGA nanoparticles | DLS | Hydrodynamic diameter | ~100 nm | nih.gov |

| DOPC/(C18)2-Peg9-triazole-(NT8-13)4 liposomes | DLS | Hydrodynamic radius | 82 ± 43 nm | unina.it |

| 4-arm-PEG-TPGS | GPC | Molecular weight | Confirmed successful synthesis by showing increased MW compared to precursor. | researchgate.net |

| PEG-PLGA | GPC | Molecular weight and distribution | Determined relative molecular weight and polydispersity of the block copolymer. | nih.gov |

| PEGylated Protein | SEC-MALS | Absolute molecular weight and stoichiometry | Allows for determination of the molecular weight of the protein and the attached PEG separately. | americanlaboratory.com |

Computational Chemistry Approaches to Reaction Pathways and Conformational Analysis of PEG-based Systems

Computational chemistry provides powerful tools to investigate the behavior of PEG-based systems at a molecular level, offering insights that can be difficult to obtain experimentally. nih.govworldscientific.com Techniques such as molecular dynamics (MD) simulations and quantum chemistry calculations are increasingly used to study reaction pathways and the conformational dynamics of PEG chains. nih.gov

Molecular Dynamics (MD) simulations allow researchers to model the movement of atoms and molecules over time, providing a dynamic picture of PEG chain conformation and its interactions with its environment. nih.govacs.org These simulations have been used to study the conformation of PEG chains on the surface of nanoparticles, revealing that they can adopt either a "mushroom" or a "brush" conformation depending on the grafting density. rsc.org The brush conformation, which occurs at higher densities, is generally more effective at preventing protein adsorption. rsc.orgrsc.org MD simulations have also been employed to investigate the interaction of PEG with drug molecules and biomolecules like proteins. nih.govnih.gov For example, simulations have shown that PEGylation can affect the conformation and stability of proteins. nih.gov

Quantum chemistry methods can be used to study the electronic structure of molecules and to model chemical reactions. nih.gov These approaches can provide detailed information about reaction mechanisms, such as the energetics of the click chemistry reaction used to conjugate this compound.

The following table highlights key findings from computational studies on PEG-based systems.

| System Studied | Computational Method | Key Finding | Implication | Reference |

| PEGylated Nanoparticles | Molecular Dynamics | PEG chains transition from a "mushroom" to a "brush" conformation with increasing grafting density. | The "brush" conformation is more effective at preventing protein adsorption. | rsc.orgrsc.org |

| PEGylated Proteins | Molecular Dynamics | PEGylation affects the conformation and stability of the conjugated protein. | Provides insights into how PEGylation can extend the circulating lifetime of protein drugs. | nih.gov |

| PEG in Aqueous Solution | Molecular Dynamics, Raman Spectroscopy | PEG conformation is influenced by interactions with water molecules and temperature. | Helps to understand the fundamental properties of PEG in biological environments. | units.it |

| Self-crowding of PEG polymers | Monte Carlo Simulations | Intermolecular interactions can counteract excluded volume effects, influencing polymer conformation. | Provides a model to understand the behavior of PEG at high concentrations. | worldscientific.com |

Academic Applications of Propargyl Peg9 Azide in Advanced Chemical and Biological Systems

Applications in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. Propargyl-PEG9-azide is particularly well-suited for these applications due to its dual reactive ends and the advantageous properties of the PEG linker. creativepegworks.combroadpharm.com

Site-Specific Modification of Biomolecules (e.g., proteins, peptides, nucleic acids)

The ability to modify biomolecules at specific sites is crucial for understanding and manipulating their function. This compound facilitates this through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. bioclone.net This reaction allows for the precise attachment of the linker to biomolecules that have been engineered to contain either an azide (B81097) or an alkyne group.

For instance, researchers can introduce a non-canonical amino acid with an azide or alkyne side chain into a protein at a specific position. This compound can then be used to link this protein to another molecule, such as a fluorescent dye, a drug, or another protein. numberanalytics.comiris-biotech.de This strategy has been employed in the development of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that specifically targets cancer cells. broadpharm.com The PEG linker in this context can improve the solubility and pharmacokinetic profile of the ADC. biochempeg.com

The table below summarizes research findings related to the site-specific modification of biomolecules using PEG linkers and click chemistry.

| Biomolecule | Modification Strategy | Application | Research Finding |

| Proteins | Incorporation of unnatural amino acids with azide/alkyne groups followed by CuAAC. numberanalytics.comiris-biotech.de | Labeling with fluorescent probes, creating antibody-drug conjugates (ADCs). numberanalytics.com | Enables precise control over the location of modification, minimizing disruption of protein function. bioclone.net |

| Peptides | Solid-phase peptide synthesis incorporating azide or alkyne functionalities. ru.nl | Development of targeted drug delivery systems and therapeutic peptides. | The PEG linker enhances solubility and circulation time of the peptide conjugate. creativepegworks.com |

| Nucleic Acids | Synthesis of oligonucleotides with azide or alkyne modifications. | Development of diagnostic probes and therapeutic oligonucleotides. | Click chemistry provides a stable linkage that does not interfere with hybridization. bioclone.net |

Development of Chemical Biology Tools and Probes

This compound is instrumental in the creation of sophisticated tools for chemical biology research. These tools allow for the study of biological processes in their native environment. For example, trifunctional probes can be synthesized using building blocks that contain a reactive group, a bioorthogonal handle (like an alkyne), and a point of attachment. sigmaaldrich.com

These probes can be used for:

Target Identification and Validation: By attaching a known ligand to this compound, researchers can create a probe to identify the cellular targets of that ligand. sigmaaldrich.com

Protein Profiling: Probes can be designed to react with specific classes of enzymes, allowing for their activity to be monitored in complex biological samples. sigmaaldrich.com

Imaging: Fluorescent dyes can be attached to biomolecules via the this compound linker, enabling the visualization of their localization and dynamics within living cells. sigmaaldrich.com

The versatility of the azide and alkyne groups allows for a modular approach to probe design, where different components can be easily swapped to optimize probe performance. sigmaaldrich.com

Ligand and Polypeptide Synthesis Support

In the synthesis of complex molecules like ligands and polypeptides, this compound can serve as a flexible linker to connect different molecular fragments. huatengsci.combiochempeg.com Its use in the construction of Proteolysis Targeting Chimeras (PROTACs) is a notable example. medchemexpress.commedchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com The linker in a PROTAC is a critical component, and the PEG chain of this compound can provide the necessary length and flexibility for the two ends of the PROTAC to bind their respective protein targets simultaneously. medchemexpress.commedchemexpress.commedchemexpress.com

The hydrophilic nature of the PEG linker can also be advantageous during synthesis, improving the solubility of intermediates in various solvents. cd-bioparticles.netcreative-biolabs.com

Applications in Materials Science and Nanotechnology

The unique properties of this compound also lend themselves to applications in materials science, where the precise control over chemical structure is paramount for creating materials with desired functions.

Functionalization of Polymeric Architectures (e.g., block copolymers, hydrogels)

This compound can be used to create well-defined polymeric architectures. For example, it can be used to "click" together different polymer blocks to form block copolymers with specific properties. These block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, which have applications in drug delivery and nanotechnology. unime.it

In the formation of hydrogels, this compound can act as a crosslinker, connecting polymer chains to form a three-dimensional network. jenkemusa.com The PEG component of the linker can impart hydrophilicity and biocompatibility to the resulting hydrogel, making it suitable for biomedical applications such as tissue engineering and controlled drug release. creativepegworks.com

The table below details research findings on the functionalization of polymeric architectures.

| Polymeric Architecture | Functionalization Method | Application | Research Finding |

| Block Copolymers | Click chemistry to link different polymer blocks. | Drug delivery, self-assembling nanomaterials. unime.it | Allows for precise control over the final polymer structure and properties. |

| Hydrogels | Used as a crosslinker to connect polymer chains. jenkemusa.com | Tissue engineering, controlled drug release. creativepegworks.com | The PEG linker enhances the hydrophilicity and biocompatibility of the hydrogel. creativepegworks.com |

| Star Polymers | Grafting of alkyne moieties followed by CuAAC with azide-terminated PEG. unime.it | Drug delivery, nanomedicine. unime.it | Creates amphiphilic star copolymers capable of encapsulating therapeutic agents. unime.it |

Surface Modification and Coating Strategies

Modifying the surface of materials is crucial for a wide range of applications, from preventing biofouling to creating biosensors. biochempeg.comnih.gov this compound can be used to attach a variety of functional molecules to surfaces. The process typically involves first functionalizing the surface with either azide or alkyne groups, and then using a click reaction to attach the this compound linker. The other end of the linker is then available for further modification.

PEGylation, the process of attaching PEG chains to a surface, is a common strategy to reduce non-specific protein adsorption, a phenomenon that can interfere with the performance of medical devices and diagnostic tools. nih.gov this compound provides a convenient method for PEGylating surfaces in a controlled manner. biochempeg.com This has been demonstrated to be effective in reducing the adhesion of cells to materials like PDMS. biochempeg.com

Furthermore, the ability to introduce specific ligands onto a surface via the linker allows for the creation of biosensors that can selectively capture and detect target molecules from complex mixtures. nih.gov

Engineering of Nano-carriers and Nanoparticle Systems

This compound serves as a critical heterobifunctional linker in the engineering of advanced nano-carriers, including liposomes, polymeric micelles, and quantum dots. Its structure, featuring a terminal alkyne (propargyl) group and an azide group separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, allows for versatile and efficient conjugation strategies. The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of the resulting nanoparticle systems.

Liposomes: this compound can be incorporated into liposomal formulations to facilitate surface functionalization. For instance, liposomes containing azido-functionalized lipids on their surface can be reacted with molecules bearing a propargyl group, or vice-versa, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This method has been used to decorate liposomes with targeting moieties. In one study, liposomes containing an azido-functionalized lipid, (C18)2-Peg9-N3, were successfully conjugated with a branched neurotensin (B549771) peptide modified with an alkyne group. researchgate.netunina.it This post-formulation derivatization method proved highly efficient for functionalizing nanoparticles. researchgate.netunina.it The resulting peptide-decorated liposomes demonstrated potential for targeted drug delivery to tumor cells expressing the corresponding receptors. unina.it

Polymeric Micelles: The principles of using this compound extend to the functionalization of polymeric micelles. These self-assembled structures, typically formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs. The PEG portion of this compound contributes to the hydrophilic corona of the micelle, improving its stability and circulation time in biological systems. The terminal azide or alkyne group provides a reactive handle for attaching targeting ligands or other functional molecules via click chemistry, similar to the strategy used for liposomes. nih.gov

Quantum Dots (QDs): Quantum dots, which are semiconductor nanocrystals with unique optical properties, require surface modification to be stable and functional in biological environments. nih.govbeilstein-journals.org Encapsulating QDs within micelles is a common strategy to render them water-dispersible. nih.gov this compound can be integrated into the micellar coating, presenting either an azide or alkyne group on the surface for subsequent bioconjugation. nih.gov This approach allows for the attachment of biomolecules without compromising the quantum yield of the QDs. nih.govbeilstein-journals.org The use of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is particularly advantageous in this context to avoid potential quenching of the QD's fluorescence by copper ions. nih.govbeilstein-journals.org

Design of Specialized Linkers for Molecular Assemblies

The unique bifunctional nature of this compound makes it a valuable component in the design of specialized linkers for creating complex molecular assemblies, most notably in the fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medkoo.commedchemexpress.comprecisepeg.com

PROTAC Linkers: PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. medchemexpress.commedchemexpress.commedchemexpress.com One ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.commedchemexpress.com The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands.

ADC Linkers: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. medchemexpress.comprecisepeg.com The linker in an ADC connects the antibody to the drug payload and is critical for the stability of the conjugate in circulation and the efficient release of the drug at the target site. precisepeg.com

This compound is utilized in the synthesis of ADC linkers. medkoo.commedchemexpress.combldpharm.com The PEG component can enhance the pharmacokinetic properties of the ADC. medkoo.com The bifunctional nature of the molecule allows for the straightforward conjugation of the antibody and the cytotoxic drug using orthogonal click chemistry reactions. medkoo.comcd-bioparticles.net For example, a derivative like Propargyl-PEG9-bromide can serve as a non-cleavable ADC linker. medchemexpress.com

Interdisciplinary Research Incorporating this compound

Supramolecular Chemistry and Self-Assembly of PEG-Modified Systems

This compound is a valuable tool in supramolecular chemistry, particularly in the construction of self-assembling systems. The directional and highly efficient nature of the azide-alkyne click reaction allows for the precise arrangement of molecular components into larger, ordered structures.

Research has shown that monofunctionalized cucurbit smolecule.comuril (CB smolecule.com), a macrocyclic host molecule, can be derivatized with an azide group. nih.gov This azide-substituted CB smolecule.com can then undergo a click reaction with a molecule containing a propargyl group. nih.gov While this specific example doesn't use this compound directly, it demonstrates the principle of using azide-alkyne click chemistry to build complex supramolecular assemblies. The incorporation of a PEG linker like that in this compound would be a logical extension to introduce flexibility and control over the spacing and solubility of the self-assembling units. For instance, such a strategy could be employed to create self-assembling cyclic structures or polymers where the PEG chains influence the packing and properties of the final assembly. nih.gov The ability of PEG to influence solubility and intermolecular interactions is a key factor in guiding the self-assembly process in aqueous environments. researchgate.net

Responsive Materials and Smart Systems Development

The development of "smart" materials that respond to specific stimuli is a rapidly growing field of research. This compound can be incorporated into the design of such materials, particularly light-responsive systems. mdpi.com

Light-responsive nanocarriers (LRNs) are designed to release their cargo upon exposure to light of a specific wavelength. mdpi.com This is often achieved by incorporating photolabile groups into the structure of the nanocarrier. This compound can be used as a versatile linker to attach these photolabile moieties or to connect different components of the LRN. For example, a photolabile molecule functionalized with an azide can be "clicked" onto a polymer backbone containing propargyl groups. The PEG9 spacer can provide flexibility and hydrophilicity to the system. In one study, a multi-step synthesis was used to create a coumarin-based photolabile molecule with a terminal azide (CMR-azide). nih.gov This molecule could then be attached to other components via its azide group. While this study did not use this compound, the synthetic strategies are directly applicable. By using a bifunctional linker like this compound, one could link a photolabile group to a nanoparticle or another polymer chain, creating a system where light can trigger disassembly or cargo release. mdpi.comnih.gov The ability to precisely engineer these systems using click chemistry makes this compound a valuable component in the development of advanced, responsive materials.

Challenges and Future Perspectives in Propargyl Peg9 Azide Research

Overcoming Limitations in Reaction Efficiency and Selectivity for Complex Systems

The efficiency and selectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the primary application for Propargyl-PEG9-azide, can be compromised in complex biological environments. The presence of numerous competing molecules and the potential for non-specific binding can lead to reduced reaction yields and the formation of unintended products.

A significant challenge is the steric hindrance that can arise, not just from the PEG chain itself, but also from the molecules being conjugated. mdpi.com While the PEG9 linker is designed to provide spatial separation between reactive moieties, its flexibility and length must be carefully optimized for each specific application. chempep.comnih.gov In some cases, longer PEG chains can introduce their own steric hindrance, which may reduce reaction efficiency. mdpi.com Furthermore, the hydrophobicity of the molecules being linked can lead to aggregation, further impeding the reaction and complicating purification.

Future research will likely focus on a deeper understanding of how the linker's conformation and the microenvironment of the reaction site affect efficiency. Developing strategies to control the orientation of the reactive groups and minimize non-specific interactions will be crucial for achieving higher yields and selectivity in complex systems like cell lysates or in vivo environments.

Development of Novel Catalytic Systems and Reaction Conditions

The standard catalyst for the CuAAC reaction, copper(I), has known cytotoxicity, which limits its application in living systems. nih.goviris-biotech.de This has spurred the development of new catalytic systems and reaction conditions to improve biocompatibility and expand the utility of this compound.

One major area of advancement is the development of copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govprecisepeg.com This approach utilizes strained cyclooctynes that react with azides without the need for a toxic catalyst. nih.gov While this method offers improved biocompatibility, it can sometimes suffer from slower reaction kinetics compared to CuAAC. iris-biotech.de Future work will likely focus on designing new strained alkynes with enhanced reactivity and stability.

Another promising avenue is the exploration of alternative metal catalysts, such as ruthenium. Ruthenium-based catalysts can promote the formation of a different triazole isomer (1,5-substituted) compared to the 1,4-isomer formed in CuAAC. nih.gov This offers a different set of chemical properties and potential applications, although steric and electronic factors of the resulting triazole must be carefully considered. nih.gov Additionally, research into light-induced or pH-dependent click reactions could provide greater temporal and spatial control over the conjugation process, allowing for reactions to be initiated at specific times and locations within a biological system.

| Reaction Type | Catalyst/Promoter | Key Advantages | Key Limitations |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High reaction rate, high yield, regiospecific (1,4-isomer) | Cytotoxicity of copper catalyst, potential for side reactions nih.goviris-biotech.de |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne | Copper-free, highly biocompatible, bioorthogonal nih.govprecisepeg.com | Slower kinetics than CuAAC, potential for side reactions with certain biomolecules iris-biotech.de |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | Regiospecific (1,5-isomer), can react with internal alkynes nih.gov | Potential for steric hindrance with the 1,5-isomer, catalyst may have some toxicity nih.gov |

Expansion of Bio-orthogonal Applications in Increasingly Complex Biological Environments

The bio-orthogonal nature of the azide-alkyne reaction makes this compound a powerful tool for studying biological processes in their native context. nih.gov Current applications include labeling and tracking of biomolecules, in vivo imaging, and the development of targeted drug delivery systems. researchgate.net

Future research will likely focus on designing more sophisticated linker systems that incorporate features like cleavable bonds that respond to specific stimuli within the target environment (e.g., pH, enzymes). This would allow for more precise control over the release of therapeutic agents or imaging probes. Furthermore, as researchers move towards studying more complex systems, such as whole organisms, there will be a need to further optimize the pharmacokinetics and biodistribution of this compound-based conjugates.

Integration with Advanced Manufacturing and Self-assembly Techniques

The precise and efficient nature of the click reaction makes this compound an ideal building block for the construction of well-defined nanomaterials and functional surfaces. Its ability to connect different molecular entities allows for the creation of complex architectures with tailored properties.

In materials science, this compound can be used in the synthesis of block copolymers, dendrimers, and hydrogels. mdpi.com The PEG9 linker provides flexibility and hydrophilicity, which can be used to control the self-assembly of these materials into desired structures like micelles or vesicles. mdpi.com It can also be used to functionalize the surfaces of nanoparticles, providing a "stealth" coating that reduces non-specific protein adsorption and improves biocompatibility. chempep.com

The future in this area lies in integrating this compound with advanced manufacturing techniques like 3D printing and microfluidics. This could enable the creation of highly ordered, multi-functional materials for applications in tissue engineering, diagnostics, and soft robotics. The ability to precisely control the spatial arrangement of different molecules using this compound as a linker will be key to developing these next-generation materials.

| Application Area | Role of this compound | Resulting Material/System | Potential Future Directions |

|---|---|---|---|

| Nanoparticle Functionalization | Surface modification to attach targeting ligands or imaging agents | Targeted drug delivery vehicles, contrast agents for medical imaging | Development of multi-functional nanoparticles with both diagnostic and therapeutic capabilities |

| Hydrogel Formation | Cross-linking agent to form a 3D polymer network | Scaffolds for tissue engineering, controlled-release drug depots | Stimuli-responsive hydrogels that can change their properties in response to biological cues |

| Polymer Synthesis | Linker to connect different polymer blocks | Amphiphilic block copolymers that self-assemble into micelles or polymersomes | Creation of complex polymer architectures with precise control over sequence and branching |

| Surface Patterning | Immobilization of biomolecules onto a solid support | Biosensors, microarrays for high-throughput screening | Integration with microfabrication techniques to create complex patterns on a micrometer scale |

Theoretical and Computational Insights for Rational Design and Property Prediction

Computational modeling is becoming an increasingly important tool for understanding and predicting the behavior of molecules like this compound. Theoretical calculations can provide insights into reaction mechanisms, conformational preferences, and the physicochemical properties of the resulting conjugates.

The future of this field lies in the development of more accurate and efficient computational methods that can handle the complexity of biological systems. By combining theoretical predictions with experimental validation, researchers can accelerate the design of new this compound derivatives with optimized properties for specific applications. This "rational design" approach will be crucial for overcoming the challenges outlined in the previous sections and for unlocking the full potential of this versatile chemical tool.

Q & A

Q. What is the role of Propargyl-PEG9-azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

this compound serves as a heterobifunctional crosslinker in CuAAC reactions, enabling site-specific conjugation of biomolecules (e.g., proteins, nucleic acids) or nanomaterials. The propargyl group reacts with azides to form stable 1,4-disubstituted triazoles, while the PEG9 spacer enhances solubility and reduces steric hindrance. Key parameters include reaction pH (6.5–8.5), Cu(I) catalyst concentration (1–5 mol%), and temperature (25–37°C) .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm the presence of propargyl protons (δ 2.2–2.4 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks).

- HPLC : Assess purity using reverse-phase columns with acetonitrile/water gradients. Inconsistent results between techniques may indicate hydrolytic degradation (common in azides) or PEG chain oxidation .

Q. What are the storage and handling protocols for this compound to ensure stability?

Store at –20°C under inert gas (argon or nitrogen) to prevent azide decomposition. Avoid prolonged exposure to light, moisture, or temperatures >40°C. Pre-dissolve in anhydrous DMSO or DMF for long-term aliquots. Monitor azide functionality via FTIR (azide peak ~2100 cm⁻¹) before critical experiments .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when using this compound in heterogeneous systems (e.g., solid-phase peptide synthesis)?

Key strategies:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to improve PEG solubility.

- Catalyst system : Combine Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and reduce side reactions.

- Solid-phase coupling : Pre-functionalize resins with azide groups for stepwise triazole formation. Monitor coupling efficiency via Kaiser test or MALDI-TOF MS .

Q. What experimental controls are essential to distinguish specific vs. nonspecific binding in this compound-based conjugates?

Include:

- Negative controls : Omit Cu(I) catalyst to assess non-catalytic azide-alkyne interactions.

- Competitive inhibition : Add free propargylamine or azidoacetic acid to confirm target specificity.

- Dose-response assays : Vary this compound concentration (1–100 µM) to validate saturable binding kinetics. Data discrepancies may arise from residual Cu(II) (oxidizes thiols) or PEG-induced aggregation .

Q. How should researchers address contradictory literature reports on this compound’s cytotoxicity in cellular studies?

Methodological considerations:

- Cell type variability : Test across multiple lines (e.g., HEK293, HeLa, primary cells) due to differences in PEG permeability.

- Cu(I) toxicity mitigation : Use water-soluble Cu(I) ligands (e.g., BTTAA) or post-reaction chelators (EDTA).

- Endpoint assays : Compare short-term (24h) vs. long-term (72h) viability via MTT and LDH release. Contradictions often stem from residual catalyst or PEG-induced osmotic stress .

Q. What computational tools can predict the steric and electronic effects of this compound in molecular docking studies?

Recommended approaches:

- Molecular dynamics (MD) : Simulate PEG9 chain flexibility using AMBER or GROMACS with CHARMM36 force fields.

- Docking software (AutoDock Vina, Schrödinger) : Parameterize triazole as a rigid linker to evaluate binding affinity.

- Density functional theory (DFT) : Calculate transition states for CuAAC kinetics (e.g., Gaussian09). Validate predictions with SPR or ITC binding data .

Methodological Guidance

Q. How to design a robust literature review strategy for this compound applications in nanomedicine?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Databases : Prioritize PubMed, SciFinder, and Web of Science with keywords: "click chemistry," "PEGylation," "bioconjugation."

- Exclusion criteria : Omit studies lacking LC-MS validation or using non-quantitative assays (e.g., Western blot alone).

- Contradiction analysis : Compare reaction yields, catalyst systems, and analytical methods across 20+ papers to identify consensus protocols .

Q. What statistical methods are appropriate for analyzing dose-dependent conjugation efficiency data?

Use:

- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to determine EC50 values.

- ANOVA with Tukey post-hoc : Compare triplicate experiments across conditions.

- Error propagation : Account for HPLC/MS quantification limits (e.g., ±5% CV). Report 95% confidence intervals .

Cross-Disciplinary Applications

Q. How can this compound be integrated into CRISPR-Cas9 delivery systems for gene editing studies?

Protocol:

- Cas9 functionalization : Conjugate azide-modified Cas9 with this compound via CuAAC to enhance serum stability.

- Lipid nanoparticle (LNP) encapsulation : Optimize PEG density (5–10 mol%) to balance endosomal escape and immunogenicity.

- In vivo validation : Use luciferase reporters in murine models to quantify editing efficiency vs. PEG-induced immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.